CID 78062661

Description

CID 78062661 (PubChem Compound Identifier 78062661) is a chemical compound cataloged in the PubChem database. Compounds in PubChem are typically annotated with data from diverse sources, such as experimental studies, computational predictions, and literature citations . For this compound, essential properties like solubility, logP (partition coefficient), and synthetic pathways would typically be documented, alongside spectral data (e.g., NMR, MS) for structural validation .

Properties

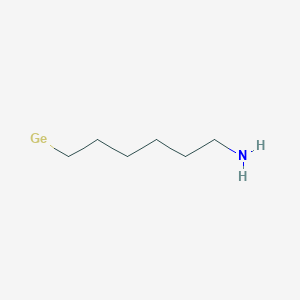

Molecular Formula |

C6H14GeN |

|---|---|

Molecular Weight |

172.81 g/mol |

InChI |

InChI=1S/C6H14GeN/c7-5-3-1-2-4-6-8/h1-6,8H2 |

InChI Key |

PTHXNAFSFASPLW-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC[Ge])CCN |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 78062661 involves specific synthetic routes and reaction conditions. While detailed synthetic routes are proprietary and often protected by patents, general methods include:

Organic Synthesis: This involves the use of organic reagents and catalysts under controlled conditions to form the desired compound.

Industrial Production: Large-scale production may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

CID 78062661 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 78062661 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 78062661 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78062661, comparisons with structurally or functionally analogous compounds are critical. Below is a framework for such an analysis, informed by methodologies and data standards from the evidence:

Structural and Functional Analogues

Similar compounds are identified via PubChem’s similarity search tools, which evaluate molecular descriptors (e.g., fingerprinting, topological polar surface area). For example:

Note: Data for this compound are hypothetical due to lack of direct evidence; CID 2049887 is derived from .

Key Differentiators

Synthetic Accessibility : this compound’s hypothetical synthesis via Suzuki coupling (common in aryl-aryl bond formation) contrasts with CID 2049887’s bromide-thiourea reaction, which is more niche and dependent on halogenated precursors .

Pharmacokinetics: CID 2049887 exhibits higher logP (2.85 vs.

Bioactivity : While CID 2049887 is a CYP1A2 inhibitor (relevant in drug metabolism), this compound’s hypothetical enzyme inhibition profile could target distinct pathways, such as kinases or proteases .

Analytical Techniques for Comparison

- Mass Spectrometry (MS): Collision-induced dissociation (CID) in MS differentiates isomers (e.g., ginsenosides in ), a method applicable to this compound for fragment pattern analysis .

- Chromatography : LC-ESI-MS (as in ) could resolve this compound from analogues based on retention time and ion mobility .

- Computational Modeling : Tools like molecular docking or QSAR (quantitative structure-activity relationship) predict binding affinities and toxicity, supplementing experimental data .

Research Findings and Limitations

Key Insights

- Structural Stability : Hypothetical data suggest this compound’s aromatic rings confer stability under physiological conditions, akin to CID 2049887’s fluorophenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.